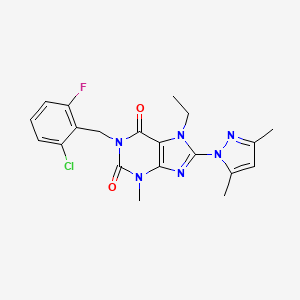

![molecular formula C16H22N4O3 B2395320 7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899948-08-4](/img/structure/B2395320.png)

7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as A-438079, is a purinergic receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective antagonist of P2X7 receptors, which are involved in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases.

Applications De Recherche Scientifique

Environmental Impact and Remediation

Synthetic Phenolic Antioxidants and Environmental Concerns : Research has highlighted the environmental occurrence, fate, and potential toxicity of synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and its derivatives. These compounds are used to prevent oxidative degradation in various products, leading to their presence in indoor dust, air particulates, and water bodies. Notably, SPAs and their transformation products have been detected in human tissues and fluids, raising concerns about their potential health impacts. Toxicity studies suggest some SPAs may induce hepatic toxicity and endocrine disruption. Future research directions include investigating novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).

Biodegradation and Bioremediation of Fuel Additives : The biodegradation of methyl tert-butyl ether (MTBE), a common fuel additive, has been extensively studied. MTBE's degradation under aerobic and anaerobic conditions involves intermediates like tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA). Various microorganisms can utilize MTBE as a carbon and energy source, highlighting potential bioremediation strategies. However, the presence of co-contaminants can affect MTBE's biodegradation rates. Advances in MTBE biodegradation research point towards the feasibility of bioremediation methods, including the enhancement of in situ biodegradation through oxygenation and microbial augmentation (Fiorenza & Rifai, 2003).

Analytical and Synthetic Applications

Development of Analytical Methods : The advancement of high-performance thin-layer chromatography (HPTLC) for the determination of specific compounds, such as linagliptin, an inhibitor of the enzyme dipeptidylpeptidase 4 (DPP4), demonstrates the ongoing development of analytical techniques. These methods are crucial for the quality control of pharmaceuticals and for conducting stability-indicating studies, showcasing the importance of precise analytical tools in the development and monitoring of therapeutic agents (Rode & Tajne, 2021).

Chemical Decomposition Processes : Studies on the decomposition of MTBE by adding hydrogen in a cold plasma reactor shed light on innovative approaches to mitigate environmental pollution caused by fuel additives. The research demonstrates that radio frequency (RF) plasma reactors can effectively decompose MTBE into less harmful products, providing a novel method for the treatment of MTBE-contaminated environments (Hsieh et al., 2011).

Propriétés

IUPAC Name |

7-tert-butyl-4-methyl-2-(2-methylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-9(2)7-20-13(21)11-12(18(6)15(20)22)17-14-19(11)8-10(23-14)16(3,4)5/h8-9H,7H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOWRVKBNXXSLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(difluoromethoxy)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2395240.png)

![N-[1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]acetamide](/img/structure/B2395241.png)

![Ethyl 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B2395247.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2395248.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2395251.png)

![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2395255.png)